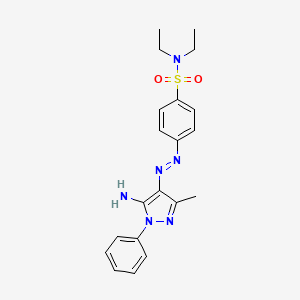

(E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide

Description

The compound (E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole-hydrazinylidene core. Its structure combines a benzenesulfonamide group substituted with diethylamine at the para position, linked via a hydrazine bridge to a 5-imino-3-methyl-1-phenylpyrazole moiety.

Properties

IUPAC Name |

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-4-25(5-2)29(27,28)18-13-11-16(12-14-18)22-23-19-15(3)24-26(20(19)21)17-9-7-6-8-10-17/h6-14H,4-5,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLPMLSUKQBNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of benzenesulfonamide with various hydrazine derivatives. The resulting compound features a hydrazone linkage, which is critical for its biological activity.

Structural Features:

- Molecular Formula: CHNOS

- Molecular Weight: 378.46 g/mol

- Key Functional Groups:

- Hydrazone (C=N)

- Sulfonamide (–SONH)

- Pyrazole ring

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antibacterial properties against various strains of bacteria. For instance, a related class of hydrazone derivatives showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Hydrazone A | Moderate | 64 |

| Hydrazone B | High | 32 |

This indicates that the sulfonamide moiety may enhance the antibacterial efficacy by facilitating better interaction with bacterial enzymes.

Antifungal Activity

In vitro studies have also explored the antifungal potential of similar compounds. The antifungal activity was measured using the MTT assay against Candida albicans and Aspergillus niger. Results showed that modifications in the pyrazole ring influence antifungal potency.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound C | Low | 128 |

| Compound D | Moderate | 64 |

These findings suggest that the presence of a hydrazone linkage contributes to the compound's ability to disrupt fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated cytotoxic effects against human pancreatic cancer cells (Patu8988), with IC values indicating significant cell death at micromolar concentrations.

Case Study:

A study involving the treatment of Patu8988 cells with this compound showed:

- IC : 15 µM after 48 hours

- Induction of apoptosis was confirmed through flow cytometry analysis.

The biological activity of this compound can be attributed to its ability to interfere with specific cellular pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase.

- Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (Compound 11)

- Structure : Shares the benzenesulfonamide and pyrazole-hydrazinylidene scaffold but replaces the diethylamine group with a carbamimidoyl moiety and introduces 3,5-dimethyl substituents on the pyrazole ring.

- Synthesis : Prepared via refluxing hydrazine hydrate with precursor compounds in dioxane, yielding 90% crystallized product .

- Properties : Melting point (113.9°C) and IR peaks (e.g., 1617 cm⁻¹ for C=N) differ due to the absence of diethylamine and presence of methyl groups .

Cobalt(II) Complex with Sulfadiazine-Pyrazole Prodrug

- Structure : Contains a pyrazol-4(5H)-ylidene-hydrazinyl-benzenesulfonamide backbone but substitutes diethylamine with a pyrimidinyl group.

- Activity : Demonstrated antibacterial properties, suggesting that the diethylamine group in the target compound may modulate specificity or potency compared to pyrimidine derivatives .

(E)-4-(((3-Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamides

- Structure: Features variable phenyl substituents on the pyrazole ring and lacks the imino group.

- Pharmacokinetics : In silico studies indicate improved oral bioavailability compared to the target compound, likely due to reduced steric hindrance from smaller substituents .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.